molecular formula C15H13ClO B1343419 2'-Chloro-3-phenylpropiophenone CAS No. 898764-45-9

2'-Chloro-3-phenylpropiophenone

Cat. No.: B1343419
CAS No.: 898764-45-9
M. Wt: 244.71 g/mol
InChI Key: VEBPLXKYCMXYBW-UHFFFAOYSA-N
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Description

2’-Chloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H13ClO It is a derivative of propiophenone, where the phenyl group is substituted with a chlorine atom at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2’-Chloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-3-phenylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-phenylpropiophenone involves its interaction with various molecular targets. The chlorine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropiophenone: Similar structure but with the chlorine atom at the 3 position.

    2-Chloropropiophenone: Chlorine atom at the 2 position without the phenyl group.

    4-Chloropropiophenone: Chlorine atom at the 4 position.

Uniqueness

2’-Chloro-3-phenylpropiophenone is unique due to the specific positioning of the chlorine atom and the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBPLXKYCMXYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643984
Record name 1-(2-Chlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-45-9
Record name 1-(2-Chlorophenyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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